5,5,5-Trifluoropentan-2-ol

Medicinal Chemistry Drug Design Lipophilicity

5,5,5-Trifluoropentan-2-ol (CAS 352-58-9) is a fluorinated aliphatic secondary alcohol featuring a terminal trifluoromethyl group on a five-carbon backbone, with a stereocenter at the C2 position. Its molecular formula is C₅H₉F₃O (MW 142.12 g/mol).

Molecular Formula C5H9F3O
Molecular Weight 142.121
CAS No. 352-58-9
Cat. No. B2904119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoropentan-2-ol
CAS352-58-9
Molecular FormulaC5H9F3O
Molecular Weight142.121
Structural Identifiers
SMILESCC(CCC(F)(F)F)O
InChIInChI=1S/C5H9F3O/c1-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3
InChIKeyOEGAPAKHWXFFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,5,5-Trifluoropentan-2-ol (CAS 352-58-9): A Trifluoromethyl-Substituted Secondary Alcohol for Fluorinated Building Block Synthesis


5,5,5-Trifluoropentan-2-ol (CAS 352-58-9) is a fluorinated aliphatic secondary alcohol featuring a terminal trifluoromethyl group on a five-carbon backbone, with a stereocenter at the C2 position. Its molecular formula is C₅H₉F₃O (MW 142.12 g/mol) . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where its trifluoromethyl moiety enhances metabolic stability and modulates physicochemical properties such as lipophilicity, acidity, and boiling point relative to non-fluorinated analogs .

5,5,5-Trifluoropentan-2-ol Cannot Be Replaced by Non-Fluorinated or Positional Isomers Without Sacrificing Key Physicochemical and Biological Properties


Substituting 5,5,5-Trifluoropentan-2-ol with a non-fluorinated analog such as 2-pentanol or a positional isomer like 5,5,5-trifluoro-1-pentanol introduces substantial changes in lipophilicity, acidity, boiling point, and biological target engagement. The trifluoromethyl group at the δ-position exerts a unique electronic influence that alters the hydrogen-bonding capacity of the hydroxyl group and modulates the compound's interaction with biological membranes and enzyme active sites [1]. The following quantitative evidence demonstrates that these differences are not merely incremental but are of a magnitude that directly impacts synthetic utility and pharmacological profile.

Quantitative Differentiation of 5,5,5-Trifluoropentan-2-ol: Lipophilicity, Acidity, Boiling Point, and Target Engagement Data


Increased Lipophilicity vs. Non-Fluorinated 2-Pentanol

5,5,5-Trifluoropentan-2-ol exhibits a logP of 1.7097, which is 0.49 units higher than that of non-fluorinated 2-pentanol (logP 1.22). This 40% increase in lipophilicity can enhance membrane permeability and metabolic stability in drug candidates .

Medicinal Chemistry Drug Design Lipophilicity

Enhanced Acidity Relative to 2-Pentanol

The pKa of 5,5,5-Trifluoropentan-2-ol is 14.83, making it 0.48 pKa units more acidic than 2-pentanol (pKa 15.31) [1]. This increased acidity, driven by the electron-withdrawing effect of the trifluoromethyl group, facilitates deprotonation and can influence reaction rates in nucleophilic substitutions and eliminations.

Organic Synthesis Reactivity Acidity

Higher Boiling Point vs. 2-Pentanol and Lower Boiling Point vs. Primary Alcohol Isomer

5,5,5-Trifluoropentan-2-ol has a boiling point of 130-131°C, which is approximately 12°C higher than that of 2-pentanol (118-119°C) but roughly 17°C lower than that of its primary alcohol isomer, 5,5,5-trifluoro-1-pentanol (147.75°C) . This intermediate boiling point offers distinct advantages in separation and purification processes where a balance between volatility and thermal stability is required.

Process Chemistry Distillation Physical Properties

Moderate TRPA1 Antagonist Activity (IC50 330 nM)

5,5,5-Trifluoropentan-2-ol demonstrates antagonist activity at human TRPA1 with an IC50 of 330 nM when expressed in HEK293-TREx cells [1]. In contrast, the well-characterized TRPA1 antagonist HC-030031 exhibits an IC50 of approximately 700 nM in similar functional assays [2], indicating that the trifluorinated alcohol is roughly twice as potent. This level of activity positions the compound as a valuable scaffold for TRPA1-targeted probe development.

Pain Inflammation Ion Channels

Weak CYP2D6 Inhibition (IC50 1900 nM) Suggests Low Drug-Drug Interaction Liability

In human liver microsomes, 5,5,5-Trifluoropentan-2-ol inhibits CYP2D6 with an IC50 of 1900 nM [1]. This is approximately 95-fold weaker than the potent CYP2D6 inhibitor quinidine, which has an IC50 of 20 nM . Such weak inhibition indicates a low potential for clinically significant drug-drug interactions mediated by this major metabolizing enzyme.

Drug Metabolism CYP450 ADMET

High-Value Application Scenarios for 5,5,5-Trifluoropentan-2-ol Informed by Quantitative Evidence


Medicinal Chemistry: Lead Optimization for TRPA1 Antagonists

With an IC50 of 330 nM against human TRPA1 [1], 5,5,5-trifluoropentan-2-ol provides a compelling starting point for the development of novel analgesics or anti-inflammatory agents. Its moderate potency and favorable lipophilicity (logP 1.71) allow for further structural modifications to improve both target engagement and pharmacokinetic properties.

Synthesis of Fluorinated Building Blocks Requiring Enhanced Acidity

The pKa of 14.83 renders this secondary alcohol more easily deprotonated than its non-fluorinated counterpart (pKa 15.31). This increased acidity facilitates alkoxide formation under milder conditions, making it an attractive nucleophile in Williamson ether synthesis, Mitsunobu reactions, and other substitution processes where stronger bases would be incompatible with sensitive functional groups.

Process Chemistry: Distillation and Purification Advantage

The boiling point of 130-131°C lies between that of 2-pentanol and 5,5,5-trifluoro-1-pentanol. This intermediate volatility allows for efficient separation from both lower-boiling non-fluorinated impurities and higher-boiling primary alcohol byproducts, thereby simplifying purification workflows in multi-step syntheses.

Early-Stage ADMET Screening for Low CYP2D6 Interaction Risk

Demonstrating weak CYP2D6 inhibition (IC50 1900 nM) [1], this compound carries a lower risk of drug-drug interactions compared to many fluorinated drug candidates. Researchers can leverage this data to deprioritize more extensive CYP inhibition studies or to design analogs that maintain this favorable metabolic profile while optimizing potency.

Quote Request

Request a Quote for 5,5,5-Trifluoropentan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.